molecular formula C13H14N2OS B14642410 N-(2-Hydroxyethyl)-N'-naphthalen-1-ylthiourea CAS No. 52266-64-5

N-(2-Hydroxyethyl)-N'-naphthalen-1-ylthiourea

Cat. No.: B14642410
CAS No.: 52266-64-5
M. Wt: 246.33 g/mol
InChI Key: ORPVQYAQDMNDJU-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea typically involves the reaction of naphthalen-1-ylamine with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Sodium hydroxide or potassium carbonate

The reaction proceeds through the formation of an intermediate, which then reacts with thiourea to yield the final product.

Industrial Production Methods

Industrial production of N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N’-phenylthiourea
  • N-(2-Hydroxyethyl)-N’-benzylthiourea
  • N-(2-Hydroxyethyl)-N’-pyridylthiourea

Uniqueness

N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea stands out due to its naphthalene moiety, which imparts unique electronic and steric properties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

52266-64-5

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C13H14N2OS/c16-9-8-14-13(17)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,16H,8-9H2,(H2,14,15,17)

InChI Key

ORPVQYAQDMNDJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NCCO

Origin of Product

United States

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